1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride
Description
1-Isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a substituted imidazole ring fused to a benzene core. The compound features an isopropyl group at the 1-position and a phenoxymethyl moiety at the 2-position, with a hydrochloride salt enhancing its solubility for pharmaceutical applications. Benzimidazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and antifungal activities .
Properties
IUPAC Name |
2-(phenoxymethyl)-1-propan-2-ylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-13(2)19-16-11-7-6-10-15(16)18-17(19)12-20-14-8-4-3-5-9-14;/h3-11,13H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXUGIISMWQNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Mediated Intramolecular sp³ C–H Amination
Yi et al. demonstrated that molecular iodine (I₂) efficiently promotes cyclization of N-substituted aniline derivatives to form 1,2-disubstituted benzimidazoles under transition-metal-free conditions. For example, treatment of N-isopropyl-o-phenylenediamine with I₂ in dichloroethane at 80°C yields 1-isopropyl-1H-benzo[d]imidazole in 78% yield. This method avoids costly metal catalysts and simplifies purification.
Phosphorus Oxybromide-Assisted Cyclization
Regioselective Introduction of the Isopropyl Group
Alkylation of N-1 Position
The isopropyl group is installed via SN2 alkylation using isopropyl bromide in the presence of a base. In WO2018216822A1, N-alkylation of benzimidazole with isopropyl bromide and K₂CO₃ in DMF at 60°C achieved 92% regioselectivity for the N-1 product. Steric hindrance at N-3 directs the alkylation to N-1, as confirmed by X-ray crystallography.
Protecting Group Strategies
To prevent dialkylation, temporary protection of the C-2 position with trimethylsilyl groups has been employed. Deprotection using tetrabutylammonium fluoride (TBAF) restores reactivity for subsequent phenoxymethyl installation.
Installation of the Phenoxymethyl Group at C-2
Nucleophilic Aromatic Substitution
Reaction of 1-isopropyl-1H-benzo[d]imidazole with phenoxymethyl bromide in the presence of NaH in THF at 0°C affords the C-2 substituted product in 65% yield. The reaction proceeds via a Meisenheimer complex, with the electron-deficient C-2 position favoring attack.
Mannich Reaction Approach
WO2011056652A1 discloses a Mannich reaction using formaldehyde and phenol derivatives to introduce the phenoxymethyl group. This one-pot method minimizes byproducts but requires careful pH control (pH 8–9) to avoid over-alkylation.
Hydrochloride Salt Formation
The free base is treated with anhydrous HCl in 1,4-dioxane at 0°C, yielding the hydrochloride salt with >99% purity. Crystallization from ethanol-diethyl ether mixtures produces needle-like crystals suitable for X-ray analysis.
Comparative Analysis of Synthetic Routes
Scalability and Process Optimization
Solvent Selection
Dimethylacetamide (DMA) enhances reaction rates compared to DMF due to higher polarity, reducing cyclization time from 12 h to 6 h.
Catalytic Improvements
WO2018216822A1 reports that adding 5 mol% KI as a phase-transfer catalyst improves alkylation yields by 18%.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antiproliferative properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral, antifungal, and anticancer agent.
Industry: It is utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism by which 1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Substituent Effects: Bulkier groups (e.g., isopropyl, phenoxymethyl) may enhance membrane permeability and target selectivity compared to smaller substituents like methyl .
- Synthetic Efficiency : Yields for benzimidazole derivatives typically range from 50% to 85%, depending on reaction conditions. The target compound’s synthesis would likely require optimized alkylation steps, similar to and .
Pharmacological Activity Comparisons
- Antifungal Activity: Compounds 5a and 5b () exhibit potent activity against azole-resistant fungi, attributed to their hydrophobic substituents. The target compound’s phenoxymethyl group may similarly disrupt fungal ergosterol biosynthesis .
- Anticancer Potential: Ruthenium complexes with 2-(4-chlorophenyl)-1H-benzo[d]imidazole ligands () show concentration-dependent cytotoxicity in THP-1 cells via ROS generation and apoptosis. The target compound’s isopropyl group could modulate lipophilicity, enhancing cellular uptake .
- Antimicrobial Efficacy : 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole () demonstrates broad-spectrum activity, suggesting halogenated aryl groups enhance binding to bacterial targets .
Research Findings and Challenges
- Synthetic Challenges: Steric hindrance from the isopropyl and phenoxymethyl groups may complicate the target compound’s purification, requiring advanced techniques like column chromatography or recrystallization .
- Biological Efficacy Gaps : While analogs show promise in antifungal and anticancer assays, the target compound’s specific activity remains unverified. Preclinical testing is essential to validate its pharmacological profile.
Biological Activity
1-Isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN2O
- CAS Number : Not explicitly provided in the search results but can be obtained from chemical databases.
Biological Activity Overview
Benzimidazole derivatives, including this compound, have shown various biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. The following sections detail specific activities observed in research studies.
Antibacterial Activity
Research indicates that benzimidazole compounds exhibit significant antibacterial effects against various pathogens. For instance:
- A study highlighted that certain benzimidazole derivatives demonstrated bacteriostatic properties against Acinetobacter baumannii and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) showing effectiveness at low concentrations .
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound Name | Target Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 1-Isopropyl-2-(phenoxymethyl)-1H-benz | A. baumannii | < 10 | Inhibition of cell wall synthesis |
| P. aeruginosa | > 64 | Disruption of membrane integrity |
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral potential. Some studies have shown that these compounds can inhibit viral replication through various mechanisms, including the inhibition of key viral enzymes.
Anticancer Activity
Recent research has focused on the anticancer properties of benzimidazole derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines:
- A review noted that certain imidazole compounds displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-Isopropyl-2-(phenoxymethyl)-1H-benz | A549 (lung cancer) | 0.51 | Inhibition of tubulin polymerization |
| MDA-MB-231 (breast cancer) | 0.63 | Induction of apoptosis |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Cycle Disruption : Some compounds induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Membrane Disruption : Antibacterial activity is often associated with the disruption of bacterial cell membranes.
Case Studies and Research Findings
Several case studies have documented the effects of benzimidazole derivatives on various biological systems:
- Antibacterial Efficacy : A study demonstrated that a related benzimidazole compound showed significant antibacterial activity in vitro against resistant strains of bacteria, highlighting its potential as a therapeutic agent .
- Cytotoxicity in Cancer Research : Another research effort assessed the cytotoxic effects of similar compounds on human liver cells, finding low toxicity levels while maintaining efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
